molecular formula C14H17BN2O3 B1357996 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,4-oxadiazole CAS No. 276694-19-0

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,4-oxadiazole

Cat. No.: B1357996
CAS No.: 276694-19-0
M. Wt: 272.11 g/mol
InChI Key: YWMKIDKLUDAMTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,4-oxadiazole is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a phenyl group substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety and an oxadiazole ring, making it a versatile molecule for various applications.

Biochemical Analysis

Biochemical Properties

2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with various enzymes and proteins, facilitating or inhibiting biochemical pathways. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially acting as an inhibitor or activator depending on the specific biochemical context . The nature of these interactions often involves the formation of transient complexes, which can alter the enzyme’s activity and, consequently, the biochemical pathway it regulates.

Cellular Effects

The effects of 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, leading to changes in gene expression that promote cell survival and proliferation . Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole exerts its effects through specific binding interactions with biomolecules. These interactions can result in enzyme inhibition or activation, depending on the context. For instance, the compound may bind to the active site of an enzyme, preventing substrate binding and thus inhibiting the enzyme’s activity . Alternatively, it may induce conformational changes in the enzyme, enhancing its activity. Changes in gene expression are also a result of these molecular interactions, as the compound can influence transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole in laboratory settings are critical for understanding its stability and long-term impact on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions for extended periods . Its degradation products can accumulate over time, potentially leading to altered cellular responses. Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular metabolism and gene expression, indicating its potential for prolonged biochemical activity.

Dosage Effects in Animal Models

The effects of 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and reduced oxidative stress . At higher doses, toxic or adverse effects can occur, including cellular apoptosis and tissue damage. Threshold effects have been observed, where a specific dosage range results in optimal biochemical activity without adverse effects.

Metabolic Pathways

2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux by modulating the activity of key enzymes, such as those involved in glycolysis and the citric acid cycle . Additionally, the compound’s interaction with cofactors can alter metabolite levels, further impacting cellular metabolism.

Transport and Distribution

The transport and distribution of 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is also influenced by its chemical properties, such as solubility and stability.

Subcellular Localization

The subcellular localization of 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole is critical for its activity and function. The compound is often directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The compound’s activity is closely linked to its localization, as its interactions with biomolecules are often compartment-specific.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,4-oxadiazole typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms.

Properties

IUPAC Name

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BN2O3/c1-13(2)14(3,4)20-15(19-13)11-7-5-10(6-8-11)12-17-16-9-18-12/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWMKIDKLUDAMTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NN=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20611672
Record name 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20611672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

276694-19-0
Record name 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20611672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

10 g (38 mmol) of 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzohydrazide are dissolved in 30 g (20 mmol) of triethyl orthoformate, and the mixture is heated to reflux. The ethanol formed during the reaction is continuously removed by distillation. After the mixture has cooled, the product crystallizes out, is filtered off and washed with a little ethanol. Yield: 8.7 g (32 mmol, 84%). An analogous procedure is carried out using the compounds of the formula (II) shown in Table 4.
[Compound]
Name
2-[
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,4-oxadiazole
Reactant of Route 3
Reactant of Route 3
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,4-oxadiazole
Reactant of Route 4
Reactant of Route 4
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,4-oxadiazole
Reactant of Route 5
Reactant of Route 5
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,4-oxadiazole
Reactant of Route 6
Reactant of Route 6
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.